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Compound Name:
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hydroxynicotinate

Cat. No.: B038631 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-2-
hydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 5-bromo-2-hydroxynicotinate is a substituted pyridine derivative that serves as a

crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural

complexity, arising from the interplay of a brominated pyridine core, a hydroxyl group, and a

methyl ester, necessitates a multi-faceted analytical approach for unambiguous

characterization. The presence of a 2-hydroxypyridine moiety also introduces the potential for

keto-enol tautomerism, which can be observed spectroscopically.

This guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic

Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used

to confirm the identity and purity of this compound. The focus is on the practical interpretation

of the spectra, grounded in the fundamental principles of each technique and the specific

structural features of the molecule.
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A thorough understanding of the molecule's basic properties is the foundation for interpreting its

spectroscopic output.

Molecular Formula: C₇H₆BrNO₃[2][3]

Molecular Weight: 232.03 g/mol [2][3]

Monoisotopic Mass: 230.95311 Da[3][4]

Melting Point: 181-183 °C[3]

The structure contains several key features that will be diagnostic in its spectra: two aromatic

protons, a methyl ester group, and a hydroxyl group capable of tautomerizing to a pyridone

form.

Caption: Chemical Structure of Methyl 5-bromo-2-hydroxynicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For this compound, analysis is typically performed in a deuterated solvent

like dimethyl sulfoxide (DMSO-d₆), which can solubilize the polar structure and allow for the

observation of exchangeable protons (OH and NH).

Experimental Protocol: NMR Sample Preparation
Dissolution: Accurately weigh approximately 5-10 mg of methyl 5-bromo-2-
hydroxynicotinate.

Solvent Addition: Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer: Transfer the solution to a 5 mm NMR tube.

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Assignments can be unequivocally confirmed using 2D NMR experiments like HSQC and

HMBC.
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¹H NMR Spectroscopy: Data and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their

chemical environment, and their proximity to other protons. The 2-hydroxypyridine structure

exists in equilibrium with its 2-pyridone tautomer. In DMSO, the pyridone form often

predominates, meaning the "hydroxyl" proton is actually on the nitrogen atom (N-H).

Expected ¹H NMR Signals (in DMSO-d₆)
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Assigned
Proton

Chemical Shift
(δ, ppm)
(Predicted)

Multiplicity Integration
Rationale for
Assignment

N-H (Pyridone) ~12.0 Broad Singlet 1H

The acidic
proton on the
nitrogen is
highly
deshielded
and often
appears as a
broad signal
due to
exchange.

H-6 ~8.1 Doublet (d) 1H

This proton is

adjacent to the

electronegative

nitrogen and is

deshielded. It is

split by the

neighboring H-4

proton (⁴J

coupling).

H-4 ~7.9 Doublet (d) 1H

This proton is

deshielded by

the ring structure

and the adjacent

bromine. It is

split by the H-6

proton.

| -OCH₃ (Ester) | ~3.8 | Singlet (s) | 3H | Methyl protons of the ester group appear as a sharp

singlet in a typical region for this functional group. |

Note:The residual proton peak for DMSO-d₅ appears as a quintet at ~2.50 ppm, and the water

peak in DMSO-d₆ is commonly observed as a broad singlet around 3.3 ppm. These should be
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disregarded during spectral analysis.[5][6][7]

Caption: Key proton assignments for ¹H NMR analysis.

¹³C NMR Spectroscopy: Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

For methyl 5-bromo-2-hydroxynicotinate, seven distinct signals are expected.

Expected ¹³C NMR Signals (in DMSO-d₆)

Assigned Carbon
Chemical Shift (δ, ppm)
(Predicted)

Rationale for Assignment

C=O (Ester) ~165

The ester carbonyl carbon
is highly deshielded and
appears in the
characteristic downfield
region.[8]

C=O (Pyridone) ~160

The C-2 carbon, part of the

pyridone tautomer, is also a

carbonyl and appears

significantly downfield.

C-4 ~142

Aromatic carbon adjacent to

the electron-withdrawing

bromine atom.

C-6 ~140
Aromatic carbon adjacent to

the ring nitrogen.

C-3 ~118
Aromatic carbon bearing the

ester group.

C-5 ~105

The carbon directly bonded to

bromine (C-Br) is shielded by

the halogen but its signal is

often of lower intensity.[8]
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| -OCH₃ (Ester) | ~52 | The methyl carbon of the ester is found in the typical upfield region for

sp³ carbons bonded to oxygen.[8] |

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance
(ATR)

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Apply pressure using the anvil to ensure good contact between the

sample and the crystal.

Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after

analysis.

Key IR Absorption Bands
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Wavenumber
(cm⁻¹) (Predicted)

Vibration Type Functional Group Significance

3100-2800 N-H Stretch Amide (Pyridone)

A broad band
indicative of the N-
H group involved in
hydrogen bonding.

~3050 C-H Stretch Aromatic

Confirms the

presence of the

pyridine ring.

~2950 C-H Stretch Aliphatic (-CH₃)

Corresponds to the

methyl group of the

ester.

~1720 C=O Stretch Ester

A strong, sharp

absorption

characteristic of the

ester carbonyl.[9]

~1660 C=O Stretch Amide (Pyridone)

Strong absorption

from the pyridone

carbonyl.

1600-1450 C=C / C=N Stretch Aromatic Ring

Multiple bands

confirming the

pyridine ring skeleton.

~1250 C-O Stretch Ester

Strong absorption

from the ester C-O

single bond.

| ~600 | C-Br Stretch | Aryl Halide | Indicates the presence of the carbon-bromine bond. |

Caption: Key functional group vibrations in the IR spectrum.

Mass Spectrometry (MS)
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Mass spectrometry provides the exact molecular weight and crucial information about the

elemental composition and fragmentation of the molecule.

Experimental Protocol: Electrospray Ionization (ESI)
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a

suitable solvent like methanol or acetonitrile.

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Ionization: Analyze in positive or negative ion mode. For this molecule, positive mode

([M+H]⁺) is highly effective.

Detection: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate

mass data.

Data Interpretation: Isotopic Pattern and Fragmentation
The most telling feature in the mass spectrum of a bromine-containing compound is its isotopic

signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.

This results in two molecular ion peaks of almost equal intensity, separated by 2 mass units

(m/z).

Expected Mass Spectrometry Data
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m/z Value (Predicted) Ion Significance

231.9604 [M+H]⁺ (for ⁷⁹Br)
The protonated molecular
ion containing the lighter
bromine isotope.

233.9583 [M+H]⁺ (for ⁸¹Br)

The protonated molecular ion

containing the heavier bromine

isotope. This peak should be of

similar intensity to the m/z

231.96 peak.

200.93 [M+H - OCH₃]⁺

A common fragment

corresponding to the loss of

the methoxy radical from the

ester.

| 172.94 | [M+H - CO₂CH₃]⁺ | Fragmentation involving the loss of the entire carbomethoxy

group. |

Caption: Predicted fragmentation pathway in positive-ion ESI-MS.

Conclusion
The comprehensive spectroscopic analysis of methyl 5-bromo-2-hydroxynicotinate provides

a self-validating system for its structural confirmation. ¹H and ¹³C NMR define the carbon-

hydrogen framework and confirm the tautomeric state. IR spectroscopy validates the presence

of key functional groups, including the ester and pyridone carbonyls. Finally, high-resolution

mass spectrometry confirms the elemental formula and provides the definitive signature of a

monobrominated compound through its characteristic 1:1 isotopic pattern for the molecular ion.

Together, these techniques provide the necessary data for researchers and drug development

professionals to confidently verify the identity, purity, and structure of this important

pharmaceutical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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